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The hydridotrioxygen radical (HOOO:), a transient and highly reactive species, has garnered
significant attention due to its potential role as a reaction intermediate in atmospheric and
biological chemistry.[1] Its existence as a weakly bound adduct of the hydroxyl radical (-OH)
and molecular oxygen (O2) makes it a fascinating subject for theoretical and experimental
investigation.[1] This technical guide provides an in-depth analysis of the theoretically predicted
molecular structure of the HOOO- radical, supported by a summary of computational
methodologies and key quantitative data.

Theoretical Framework and Computational
Methodologies

The accurate theoretical prediction of the HOOO- radical's structure is challenging due to its
open-shell nature and the weak bond between the hydroxyl radical and the oxygen molecule.
[1] Various high-level ab initio quantum chemical methods have been employed to investigate
its potential energy surface and determine the geometries of its conformers.

Key computational approaches cited in the literature include:

o Multireference Configuration Interaction (MRCI): This method, particularly with the Davidson
correction (MRCI+Q), has been shown to provide results in good agreement with
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experimental data for the HOOO- radical.[1] It is well-suited for systems with significant
multireference character.

o Coupled-Cluster with Single, Double, and Perturbative Triple Excitations (CCSD(T)):
CCSD(T) is a high-accuracy, single-reference method that has been widely used to study the
HOOO:- radical. However, some studies note that single-reference methods can sometimes
provide less accurate predictions for the HO-OO bond length compared to multireference
methods.[1]

o Complete Active Space Self-Consistent Field (CASSCF) and Multiconfigurational Second-
Order Perturbation Theory (CASPT2): These multireference methods are essential for
correctly describing the electronic structure of molecules with stretched or breaking bonds,
which is relevant for the weak HO-OO bond in the hydridotrioxygen radical.[2][3] CASSCF
provides a good qualitative description, which is then refined by CASPT2 to include dynamic
electron correlation.[2][3]

These calculations are typically performed in conjunction with Dunning's correlation-consistent
basis sets, such as aug-cc-pVTZ, to ensure a robust and accurate description of the molecular
orbitals.[1]

A General Computational Workflow

The theoretical investigation of the HOOO- radical's structure generally follows a systematic
workflow. This involves locating stationary points on the potential energy surface,
characterizing them through vibrational frequency calculations, and then refining their energies
and properties using higher levels of theory.

No (Minimum) High-Le

igh-Level Single Point Energy
(e.g., CCSD(T), MRCI)

- Property Calculation
Imaginary Freq (e.g., Rotational Constants)
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A generalized workflow for the theoretical prediction of molecular structures.

Predicted Molecular Structure and Isomers

Theoretical studies have primarily focused on two planar conformers of the HOOO- radical: cis-
HOOO- and trans-HOOO-. While early ab initio calculations predicted the cis conformer to be
more stable, experimental observations from Fourier-transform microwave spectroscopy have
definitively identified the trans planar structure as the ground state.[4][5] More recent, high-level
theoretical calculations are in agreement with this experimental finding.[1]

A key structural feature of the HOOO:- radical is the exceptionally long and weak bond between
the hydroxyl moiety and the oxygen molecule.[1][4] This bond length is significantly longer than
a typical O-O single bond, suggesting it has partial covalent and partial van der Waals
character.[1]

The relationship between the isomers and their dissociation products can be visualized on a
potential energy surface.
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Simplified potential energy surface for the HOOO- radical.

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical predictions and
experimental observations for the trans-HOOO:- radical.

Table 1: Predicted and Experimental Geometries of
trans-HOOO-
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Theoretical Theoretical ]

Parameter Experimental (ro)[7]
(MRCI+Q/AVQZ)[1] (CASPT2)[6]

r(H-O1) ~0.96 A - 0.913 A

r(01-02) ~1.68 A 1.682 A 1.684 A

r(02-03) ~1.21 A

£ (H-01-02) ~99° - 92.4°

£(01-02-03) ~111°

Note: Experimental ro structures are derived from ground-state rotational constants and may
differ from equilibrium (re) structures from quantum chemical calculations due to vibrational
effects.[7]

Table 2: Predicted Vibrational Frequencies of trans-

HOOQO:-
Vibrational Mode Theoretical (MRCI)[1] (cm™—?)
OH stretch ~3600
HOO bend ~1300
OO stretch (central) ~400
OO stretch (terminal) ~1100
Torsion ~200

Note: These are representative values, and the exact frequencies vary depending on the level
of theory and basis set used.

Conclusion

The theoretical prediction of the hydridotrioxygen(.) radical's molecular structure has been a
synergistic endeavor between computational chemistry and experimental spectroscopy. High-
level ab initio calculations, particularly multireference methods, have been crucial in elucidating
the geometry, stability, and vibrational properties of this elusive radical. The confirmation of a
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trans planar ground state with a uniquely long and weak central O-O bond highlights the
predictive power of modern theoretical methods. Further research will likely focus on refining
the potential energy surface and exploring the dynamics of reactions involving the HOOO-
radical, which will be invaluable for atmospheric and combustion models.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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